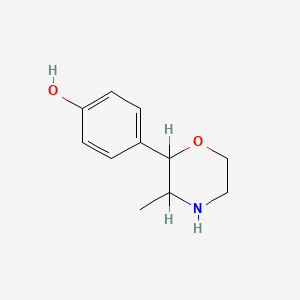

4-(3-methylmorpholin-2-yl)phenol

描述

属性

IUPAC Name |

4-(3-methylmorpholin-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-11(14-7-6-12-8)9-2-4-10(13)5-3-9/h2-5,8,11-13H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBORSAFLMAPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCCN1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80970151 | |

| Record name | 4-(3-Methylmorpholin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54804-09-0 | |

| Record name | Morpholinomethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054804090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Methylmorpholin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80970151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 3 Methylmorpholin 2 Yl Phenol and Its Analogues

Stereoselective Synthesis of the Morpholine (B109124) Core

The precise control of stereochemistry within the morpholine ring is paramount for defining the three-dimensional structure of 4-(3-methylmorpholin-2-yl)phenol analogues. Methodologies to achieve this include leveraging the inherent chirality of natural products, employing asymmetric catalysts to guide stereochemical outcomes, and developing diastereoselective routes to establish the desired relative stereochemistry.

Chiral Pool Approaches to 2,3-Disubstituted Morpholines

Chiral pool synthesis utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids and carbohydrates, to impart chirality to the target molecule. wikipedia.organkara.edu.tr This strategy is effective for the synthesis of 2,3-disubstituted morpholines as the inherent stereochemistry of the starting material can be transferred to the final product, preserving the chiral centers. ankara.edu.tr

One notable approach begins with α-amino acids, which serve as versatile chiral building blocks. nih.gov For instance, enantiomerically pure amino acids can be converted into key intermediates like chiral aziridines or epoxides. A one-pot synthesis of enantiomerically pure cis-3,5-disubstituted morpholines has been developed through a tandem sequence involving the regioselective ring-opening of chiral aziridines by epoxy alcohols. rsc.org Similarly, chiral epoxides can be employed in base-catalyzed cascade reactions to stereoselectively form orthogonally protected 2,3-disubstituted morpholines. sci-hub.st This method allows for the synthesis of all possible diastereoisomers by selecting the appropriate chiral epoxide precursor. sci-hub.st

The following table summarizes representative examples of chiral pool approaches for the synthesis of substituted morpholines.

| Starting Material | Key Intermediate | Reaction Type | Product | Ref |

| α-Amino Acid | Chiral Aziridine | Tandem Aziridine/Epoxide Ring Opening | cis-3,5-Disubstituted Morpholine | rsc.org |

| Chiral Epoxide | Oxazolidinone | Base-Catalyzed Cascade Reaction | Orthogonally Protected 2,3-Disubstituted Morpholine | sci-hub.st |

| D-Serine Methyl Ester | Cyclopropane | SmI₂-catalyzed [3+2] Intramolecular Cycloaddition | Bicyclic Ketone Intermediate | nih.gov |

Asymmetric Catalysis for Enantiopure Morpholine Ring Formation

Asymmetric catalysis offers a powerful alternative for the synthesis of enantiopure morpholines, creating chirality through the use of a chiral catalyst. This approach is highly efficient as a small amount of a chiral catalyst can generate a large quantity of a single enantiomer.

One prominent method is the asymmetric hydrogenation of unsaturated morpholine precursors. nih.govrsc.org For instance, 2-substituted dehydromorpholines can be hydrogenated using a bisphosphine-rhodium catalyst with a large bite angle to afford a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). nih.govrsc.org This method represents an "after cyclization" strategy to introduce a stereocenter. nih.gov

Another effective strategy involves a tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation. nih.gov Starting from ether-containing aminoalkyne substrates, a titanium catalyst facilitates a hydroamination reaction to form a cyclic imine. This intermediate is then reduced in situ by a Noyori-Ikariya ruthenium catalyst to yield chiral 3-substituted morpholines with high enantiomeric excesses (>95% ee). nih.gov Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst are crucial for achieving high enantioselectivity. nih.gov

The table below highlights key asymmetric catalytic methods for morpholine synthesis.

| Reaction Type | Catalyst System | Substrate | Product | Enantioselectivity | Ref |

| Asymmetric Hydrogenation | Bisphosphine-Rhodium Complex | 2-Substituted Dehydromorpholine | 2-Substituted Chiral Morpholine | Up to 99% ee | nih.govrsc.org |

| Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Ti catalyst / RuCl(S,S)-Ts-DPEN | Ether-containing Aminoalkyne | 3-Substituted Chiral Morpholine | >95% ee | nih.gov |

Diastereoselective Routes to Substituted Phenolic Morpholines

Diastereoselective synthesis aims to control the relative stereochemistry between two or more stereocenters in a molecule. In the context of this compound, this is crucial for establishing the cis or trans relationship between the methyl and phenol (B47542) substituents on the morpholine ring.

Substrate-controlled asymmetric induction is a key strategy, where the existing chirality in the molecule directs the formation of a new stereocenter. nih.gov For instance, the diastereoselective addition of nucleophiles to chiral 2H-azirine-3-carboxylates has been explored for the synthesis of functionalized aziridines, which are precursors to morpholines. researchgate.net While high diastereoselectivity can be achieved with certain nucleophiles, the level of control can vary. researchgate.net

Furthermore, diastereoconvergent syntheses have been developed for related heterocyclic systems, where a mixture of diastereomers in the starting material is converted into a single diastereomer of the product. nih.gov While not directly applied to phenolic morpholines in the reviewed literature, these advanced strategies hold potential for future applications in the synthesis of this compound analogues.

Functionalization Strategies for the Phenolic Moiety

Once the stereochemically defined morpholine core is constructed, the phenolic moiety of this compound offers a versatile handle for further chemical modification. This allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.

Palladium-Catalyzed Cross-Coupling Reactions at the Phenol

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. researchgate.net While the direct cross-coupling of phenols can be challenging, they can be converted into more reactive electrophiles, such as triflates or tosylates, to participate in these reactions. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com

Various named reactions fall under this category, including the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines or alcohols) couplings. researchgate.net For instance, a phenolic triflate derived from this compound could be coupled with an arylboronic acid under Suzuki-Miyaura conditions to form a biaryl structure. The choice of ligands for the palladium catalyst is often crucial for achieving high yields and selectivity, especially when dealing with complex or sterically hindered substrates. nih.govnih.gov

The following table provides a general overview of common palladium-catalyzed cross-coupling reactions applicable to phenol derivatives.

| Reaction Name | Nucleophile | Electrophile (Phenol Derivative) | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron Reagent | Aryl Triflate/Tosylate | C(sp²)–C(sp²) |

| Heck Coupling | Alkene | Aryl Triflate/Tosylate | C(sp²)–C(sp²) |

| Sonogashira Coupling | Terminal Alkyne | Aryl Triflate/Tosylate | C(sp²)–C(sp) |

| Buchwald-Hartwig Amination | Amine | Aryl Triflate/Tosylate | C(sp²)–N |

Mitsunobu Reactions for Ether Linkage Formation

The Mitsunobu reaction is a powerful method for the formation of esters, ethers, and other functional groups by converting a primary or secondary alcohol. wikipedia.org This reaction is particularly useful for the etherification of phenols under mild conditions, proceeding with a clean inversion of stereochemistry at the alcohol carbon center. missouri.eduorganic-chemistry.org

The reaction typically involves an alcohol, a nucleophile (in this case, the phenol), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The triphenylphosphine and the azodicarboxylate activate the alcohol, allowing it to be displaced by the phenoxide in an Sₙ2 reaction. missouri.eduorganic-chemistry.org This method is advantageous for coupling sterically hindered substrates, and the use of sonication has been shown to significantly accelerate the reaction rate in such cases. acs.org

A typical Mitsunobu reaction for the etherification of a phenolic morpholine would proceed as follows:

Phenolic Morpholine + R-OH + PPh₃ + DEAD → Morpholinyl-O-R + Ph₃P=O + EtO₂C-NH-NH-CO₂Et

This reaction provides a reliable route to a diverse range of aryl ethers derived from this compound, expanding the chemical space accessible from this core structure.

Ortho- and Para-Functionalization of the Phenol Ring

The phenolic ring within the this compound scaffold serves as a prime location for synthetic modification, enabling the introduction of a diverse array of functional groups. These alterations, primarily at the ortho and para positions, can profoundly impact the molecule's electronic character and steric properties.

Given that the para position is occupied by the methylmorpholinyl substituent, electrophilic aromatic substitution reactions are predominantly directed to the ortho positions (C3 and C5) due to the strong activating nature of the hydroxyl group. Standard functionalization techniques include nitration, halogenation, and Friedel-Crafts reactions. However, the basic nitrogen in the morpholine ring can complicate Friedel-Crafts reactions by interacting with the Lewis acid catalyst, often necessitating a protection strategy.

More advanced and regioselective methods, such as transition-metal-catalyzed C–H bond functionalization, have emerged as powerful tools for the direct installation of functional groups onto the phenol ring. nih.govrsc.org These methods offer high efficiency and broad substrate scope. For instance, palladium-catalyzed ortho-C–H olefination of phenol derivatives has been developed, providing a direct route to introduce alkenyl groups. nih.gov Furthermore, ruthenium-catalyzed ortho-C–H borylation of phenol derivatives, followed by subsequent cross-coupling reactions, allows for the introduction of a wide variety of substituents. rsc.org These modern techniques often exhibit high regioselectivity, favoring the less sterically hindered ortho position. nih.gov

Advanced Approaches for N-Substitution and Derivatization

The secondary amine within the morpholine ring of this compound provides a versatile handle for a wide range of derivatization strategies.

Nucleophilic Alkylation and Acylation on Morpholine Nitrogen

The nitrogen atom of the morpholine ring readily undergoes nucleophilic substitution reactions.

N-Alkylation: This transformation is typically achieved by reacting the parent compound with alkyl halides in the presence of a base. researchgate.netresearchgate.net The choice of base and reaction conditions is crucial to control the selectivity between N-alkylation and potential O-alkylation of the phenolic hydroxyl group. nih.gov For example, using a weaker base and a non-polar solvent can favor N-alkylation.

N-Acylation: The introduction of acyl groups is readily accomplished through reaction with acyl chlorides or anhydrides. researchgate.netmdpi.com This reaction is generally high-yielding and provides access to a wide array of amide derivatives. Ionic liquids based on morpholine have also been employed as recoverable and reusable catalysts for efficient acetylation reactions. researchgate.net

Table 1: Examples of N-Alkylation and N-Acylation Reactions This table is interactive. Click on the headers to sort.

| Reagent | Product Name | Reaction Type |

|---|---|---|

| Methyl Iodide | 4-(3,4-dimethylmorpholin-2-yl)phenol | N-Alkylation |

| Benzyl (B1604629) Bromide | 4-(4-benzyl-3-methylmorpholin-2-yl)phenol | N-Alkylation |

| Acetyl Chloride | 1-(2-(4-hydroxyphenyl)-3-methylmorpholino)ethan-1-one | N-Acylation |

| Benzoyl Chloride | (2-(4-hydroxyphenyl)-3-methylmorpholino)(phenyl)methanone | N-Acylation |

C-H Activation and Late-Stage Functionalization Strategies

Modern synthetic chemistry has increasingly focused on C-H activation as a means to directly functionalize otherwise unreactive C-H bonds, offering a more atom- and step-economical approach. mdpi.com Late-stage functionalization (LSF) applies these and other chemoselective reactions to complex molecules, allowing for rapid diversification and the exploration of structure-activity relationships without the need for de novo synthesis. wikipedia.orgnih.govnih.gov

For morpholine-containing compounds, transition-metal-catalyzed C-H activation can be directed to specific positions on the heterocyclic ring. acs.orgrsc.org For instance, palladium, rhodium, and iridium catalysts have been utilized for the C-H functionalization of various nitrogen-containing heterocycles. acs.org These strategies can be applied to analogues of this compound to introduce novel substituents at a late stage of the synthetic sequence, thereby efficiently generating libraries of related compounds for further investigation. nih.gov

Multi-Component Reactions for Rapid Analogue Synthesis

Multi-component reactions (MCRs) are powerful synthetic tools wherein three or more starting materials react in a one-pot fashion to generate a complex product that incorporates portions of each reactant. mdpi.com This convergent approach is highly efficient and allows for the rapid generation of diverse chemical libraries. nih.govbeilstein-journals.org

Several classical MCRs, such as the Ugi and Passerini reactions, are well-suited for the synthesis of complex molecules containing amine and phenol functionalities. beilstein-journals.orgmdpi.com For instance, the Ugi four-component reaction (U-4CR) can be employed to assemble diverse scaffolds by combining an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide. beilstein-journals.orgmdpi.com This strategy has been successfully applied to the synthesis of polyphenolic compounds. nih.gov By utilizing this compound or its derivatives as one of the components, a wide array of analogues with diverse substitutions can be rapidly synthesized, facilitating the exploration of their chemical and biological properties. mdpi.com

High Resolution Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is a cornerstone technique for the structural analysis of 4-(3-methylmorpholin-2-yl)phenol, providing deep insights into its atomic connectivity and spatial arrangement. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals and to understand the molecule's dynamic behavior in solution. researchgate.net

The complete assignment of the ¹H and ¹³C NMR spectra is achieved through a suite of advanced 2D NMR experiments. sdsu.edu The Correlation Spectroscopy (COSY) experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the morpholine (B109124) ring and the aromatic system. sdsu.eduscience.gov

The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded carbon-proton pairs, providing an unambiguous link between the ¹H and ¹³C signals. sdsu.eduuvic.ca For establishing long-range connectivity (2-3 bonds), the Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial. sdsu.eduuvic.ca It allows for the connection of protons to non-protonated carbons and helps to piece together the molecular framework, for instance, by showing correlations from the protons on C2 and C6 of the morpholine ring to the carbons of the phenol (B47542) ring.

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons. This is particularly important for determining the relative stereochemistry at the C2 and C3 chiral centers. For example, a NOESY correlation between the proton at C2 and the methyl group at C3 would suggest they are on the same face of the morpholine ring (a cis relationship).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenolic OH | 9.0 - 10.0 | - |

| Aromatic H (ortho to OH) | 6.8 - 7.2 | 115 - 120 |

| Aromatic H (meta to OH) | 7.0 - 7.4 | 125 - 130 |

| C2-H (Morpholine) | 4.0 - 4.5 | 70 - 75 |

| C3-H (Morpholine) | 2.8 - 3.3 | 55 - 60 |

| C3-CH₃ (Methyl) | 1.0 - 1.3 | 15 - 20 |

| C5-H (Morpholine) | 3.5 - 4.0 | 65 - 70 |

| C6-H (Morpholine) | 2.5 - 3.0 | 45 - 50 |

| NH (Morpholine) | 1.5 - 2.5 | - |

Note: Predicted values are based on general chemical shift ranges for similar structural motifs. Actual experimental values may vary based on solvent and other experimental conditions.

The six-membered morpholine ring is not static; it undergoes a dynamic conformational change known as ring inversion, typically between two chair conformations. acs.orgnih.gov This process can be studied using variable-temperature NMR, a technique known as Dynamic NMR (DNMR). researchgate.netoatext.com

At room temperature, this inversion is often rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons of the morpholine ring. As the temperature is lowered, the rate of inversion slows down. At a certain temperature, known as the coalescence temperature, the separate signals for the axial and equatorial protons begin to broaden and merge. acs.org Below this temperature, at the slow-exchange limit, distinct signals for the axial and equatorial protons can be resolved.

By analyzing the changes in the NMR spectrum with temperature, it is possible to calculate the free energy of activation (ΔG‡) for the ring inversion process. For substituted morpholines, these energy barriers are typically in the range of 9-11 kcal/mol. acs.orgresearchgate.net The presence of the methyl and phenol substituents on the morpholine ring of this compound will influence the exact energy barrier and the equilibrium between the two chair conformers.

In solid-state NMR, the chemical shift of a nucleus is dependent on the orientation of the molecule with respect to the external magnetic field, a phenomenon known as chemical shift anisotropy (CSA). protein-nmr.org.uk While this effect is averaged out in solution due to rapid molecular tumbling, in the solid state it provides valuable structural information. protein-nmr.org.uk

The CSA is described by a tensor with three principal components (δ₁₁, δ₂₂, δ₃₃) that define the chemical shift along three perpendicular axes. The magnitude and orientation of this tensor are highly sensitive to the local electronic environment and geometry around the nucleus.

For this compound, measuring the CSA tensors of the ¹³C nuclei, particularly the chiral centers C2 and C3 and the neighboring carbons, can provide critical constraints for determining the precise solid-state conformation and the relative stereochemistry of the substituents. nih.govnih.gov By comparing experimental CSA data with values calculated for different possible stereoisomers using quantum chemical methods, a definitive stereochemical assignment can be made. This technique is especially powerful when single-crystal X-ray diffraction data is unavailable.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques probe the molecular energy levels associated with bond vibrations and electronic transitions, respectively, providing complementary information to NMR.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. biomedscidirect.comieeesem.com The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. ucdavis.edu

Key expected vibrational frequencies include a broad O-H stretching band for the phenolic hydroxyl group, typically found in the 3200-3600 cm⁻¹ region. The N-H stretching vibration of the secondary amine in the morpholine ring is expected in a similar region, around 3300-3500 cm⁻¹. The spectrum will also show C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic morpholine and methyl groups (below 3000 cm⁻¹).

The C-O stretching of the phenolic group and the C-O-C stretching of the ether linkage in the morpholine ring will give rise to strong bands in the 1260-1000 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ range. jmaterenvironsci.com

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretch, hydrogen-bonded | 3200 - 3600 (broad) |

| Morpholine N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Phenolic C-O | Stretch | 1180 - 1260 |

| Morpholine C-O-C | Asymmetric Stretch | 1070 - 1150 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. ijset.in The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The UV-Vis spectrum of this compound is dominated by the phenolic chromophore. sun.ac.zaresearchgate.net

The benzene (B151609) ring exhibits characteristic π → π* transitions. Phenols typically show two main absorption bands. The primary band (E2-band) appears around 210-235 nm, and a secondary band (B-band) is observed around 270-285 nm. nih.gov The exact positions and intensities of these absorption maxima (λ_max) are sensitive to the substituents on the aromatic ring and the solvent used. The hydroxyl group and the morpholinyl substituent can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity).

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Polar Solvent

| Transition | Band | Expected λ_max (nm) |

| π → π | Primary (E2-band) | ~ 230 |

| π → π | Secondary (B-band) | ~ 280 |

Note: These are typical values for phenolic compounds and can be influenced by solvent polarity and pH.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining detailed information about the molecular structure, conformation, and intermolecular interactions of a compound in the crystalline state. This technique involves irradiating a single, well-ordered crystal with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are directly related to the arrangement of electrons, and thus atoms, within the crystal lattice.

As of the latest literature review, specific single-crystal X-ray diffraction data for the compound This compound is not publicly available. Searches of prominent crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a crystal structure for this specific molecule. The CSD is a comprehensive repository for the crystal structures of small organic and metal-organic compounds, and its lack of an entry for this compound suggests that its crystal structure has not been determined and/or deposited in the public domain.

While data for the target compound is unavailable, the principles of SC-XRD analysis can be described. A typical study would involve the following:

Crystal Growth: The first and often most challenging step is the growth of high-quality single crystals suitable for diffraction. This typically involves slow evaporation of a solvent from a saturated solution of the compound, or other techniques such as vapor diffusion or cooling crystallization.

Data Collection: A suitable crystal is mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is then rotated while being irradiated with monochromatic X-rays, and the diffraction data are collected on a detector.

Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms are determined using direct methods or Patterson methods, and this model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, bond angles, and torsion angles.

The resulting data would be presented in a series of tables, as exemplified below with hypothetical data.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value (Hypothetical) |

| Empirical formula | C₁₁H₁₅NO₂ |

| Formula weight | 193.24 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90° |

| b = 8.456(2) Å, β = 105.34(3)° | |

| c = 12.567(5) Å, γ = 90° | |

| Volume | 1038.9(7) ų |

| Z | 4 |

| Density (calculated) | 1.234 Mg/m³ |

| Absorption coefficient | 0.086 mm⁻¹ |

| F(000) | 416 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Index ranges | -12 ≤ h ≤ 12, -10 ≤ k ≤ 10, -15 ≤ l ≤ 15 |

| Reflections collected | 9876 |

| Independent reflections | 2456 [R(int) = 0.034] |

| Completeness to theta = 28.00° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2456 / 0 / 130 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.062, wR2 = 0.125 |

| Largest diff. peak and hole | 0.34 and -0.21 e.Å⁻³ |

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound

| Bond/Angle | Length (Å) / Degrees (°) (Hypothetical) |

| O(1)-C(4) | 1.365(2) |

| N(1)-C(2) | 1.458(3) |

| N(1)-C(6) | 1.462(3) |

| C(2)-C(3) | 1.521(4) |

| C(3)-C(7) | 1.518(4) |

| C(1)-C(2)-N(1) | 110.5(2) |

| C(3)-N(1)-C(6) | 112.1(2) |

| O(2)-C(5)-C(6) | 109.8(2) |

| C(8)-C(9)-C(10) | 120.1(3) |

Given the absence of experimental data, a definitive structural analysis for this compound cannot be provided at this time. The generation of such data through the synthesis and crystallographic analysis of this compound would be a valuable contribution to the field of structural chemistry.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substitution Patterns on the Morpholine (B109124) Ring on Molecular Properties

The presence of a methyl group at the third position of the morpholine ring introduces a chiral center, leading to the existence of different stereoisomers. The spatial arrangement of this methyl group can have a profound impact on how the molecule binds to its biological target. Generally, in chiral compounds, only one enantiomer or a specific diastereomer exhibits the desired potent biological activity. This stereoselectivity arises from the specific three-dimensional complementarity required for an optimal fit within a binding site. While direct studies on the stereoisomers of 4-(3-methylmorpholin-2-yl)phenol are not extensively reported in publicly available literature, it is a well-established principle in medicinal chemistry that stereochemistry plays a pivotal role in biological activity. nih.gov For analogous structures, the orientation of substituents on a heterocyclic ring can dictate the affinity and efficacy at a given receptor or enzyme.

The phenolic hydroxyl group is a key functional group that often participates in crucial hydrogen bonding interactions with biological targets. nih.gov Its acidic nature and ability to act as both a hydrogen bond donor and acceptor make it a significant contributor to binding affinity. The position of this phenolic group on the phenyl ring is also critical. In many classes of neurologically active compounds, a meta- or para-substituted phenol (B47542) is optimal for activity.

Derivatization of the phenolic hydroxyl group, for instance, through methylation to form a methoxy (B1213986) group, can significantly alter the compound's properties. This change can affect its hydrogen bonding capacity, lipophilicity, and metabolic stability. Such modifications are a common strategy in drug design to fine-tune the pharmacokinetic and pharmacodynamic profile of a lead compound.

Table 1: Impact of Phenolic Moiety Modifications on Receptor Binding Affinity

| Modification of Phenolic -OH | Hydrogen Bonding Capacity | Lipophilicity | Expected Impact on Binding Affinity |

| Unmodified (-OH) | Donor and Acceptor | Moderate | Potentially high due to key H-bonds |

| Methoxy (-OCH3) | Acceptor only | Increased | May decrease or increase depending on the role of H-bond donation |

| Ester (-OC(O)R) | Acceptor only | Significantly Increased | Likely decreased if H-bond donation is critical |

| Halogenation (e.g., -F, -Cl) | --- | Increased | Can alter electronic properties and lead to halogen bonding, with variable effects on affinity |

The nitrogen atom of the morpholine ring is a common site for substitution, and the nature of the N-substituent can drastically influence the compound's conformational preferences and its interactions with a binding site. Studies on structurally related compounds, such as piperidine (B6355638) derivatives, have shown that the size, shape, and flexibility of the N-substituent are critical for potency and selectivity. nih.gov

For instance, small alkyl groups, such as a methyl or ethyl group, may confer a different pharmacological profile compared to a bulkier substituent like a benzyl (B1604629) or phenethyl group. The conformation of the N-substituent relative to the morpholine ring can be constrained by introducing rigid elements, which can help in determining the optimal geometry for binding. The conformation wherein the connecting chain of the N-substituent is extended away from the heterocyclic ring is often favored for high-affinity binding in related scaffolds. nih.gov

Role As a Chemical Scaffold and Advanced Probes in Chemical Biology

Morpholine (B109124) as a Privileged Scaffold for Novel Compound Development

The morpholine heterocycle is frequently utilized in medicinal chemistry due to its favorable physicochemical, metabolic, and biological properties. nih.gov It is considered a "privileged scaffold" because its structure is often found in bioactive molecules that interact with a wide range of biological targets. jchemrev.comresearchgate.netnih.gov The morpholine ring offers several advantages, including improved aqueous solubility and metabolic stability, which can enhance the pharmacokinetic profile of a drug candidate. nih.govacs.org Its flexible, chair-like conformation and the presence of both a hydrogen bond acceptor (oxygen) and a basic nitrogen atom allow it to participate in diverse molecular interactions with biological targets. acs.org These features have made morpholine an indispensable component in the design of compounds with activities ranging from anticancer and anti-inflammatory to central nervous system modulation. researchgate.netacs.org

The development of novel therapeutics often begins with high-throughput screening (HTS) of large collections of small molecules, known as compound libraries. nih.gov The design of these libraries is crucial for maximizing the probability of identifying "hit" compounds that modulate a specific biological target. nih.govresearchgate.net Scaffolds like morpholine are ideal starting points for creating target-focused or diversity-oriented libraries. nih.gov By using the 4-(3-methylmorpholin-2-yl)phenol core, chemists can generate a library of derivatives by modifying the phenol (B47542) group, adding substituents to the morpholine nitrogen, or altering the methyl group. This approach allows for a systematic exploration of the chemical space around the core scaffold, increasing the chances of discovering compounds with high potency and selectivity for a given target. nih.govu-strasbg.fr The goal is to create a collection of molecules that covers a broad range of chemical properties while being tailored to interact with specific protein families, such as kinases or G-protein-coupled receptors. nih.gov

A chemical probe is a specialized small molecule used to study biological systems. mdpi.com A well-designed probe typically consists of three key components: a ligand for selective binding to a target protein, a reporter group (like a fluorophore or biotin) for detection and visualization, and a reactive group for covalent labeling. frontiersin.org The this compound structure serves as an excellent starting point for the ligand component of a multi-functional probe. mdpi.comnih.gov Its inherent binding properties can be harnessed, while the phenolic hydroxyl or the morpholine nitrogen can be chemically modified to attach other functional units. nih.gov For instance, a fluorescent dye could be attached to visualize the probe's subcellular localization, or a photo-affinity labeling group (like a benzophenone (B1666685) or diazirine) could be incorporated to covalently link the probe to its target protein upon UV irradiation, facilitating target identification. mdpi.comnih.gov

Synthesis of Conjugates and Hybrid Molecules

The chemical reactivity of the phenol group in this compound allows for its covalent attachment to other molecules, creating conjugates and hybrid structures for advanced biological studies.

Covalently linking phenolic compounds to proteins or peptides is a powerful strategy for studying molecular interactions and improving the functional properties of the biomolecules. nih.govrsc.org The phenol moiety of this compound can be activated to form covalent bonds with amino acid residues on a protein's surface. researchgate.netresearchgate.net Several methods are employed for this purpose, as detailed in the table below. nih.govtandfonline.com These conjugation reactions can enhance the biological activities of the native protein, such as its antioxidant or antimicrobial properties. nih.gov Such conjugates are invaluable tools for mechanistic studies, helping to elucidate binding sites and understand the functional consequences of molecular interactions. rsc.orgresearchgate.net

| Conjugation Method | Description | Typical pH | Mechanism |

| Alkaline Method | Simple and effective method involving the oxidation of the phenolic compound. | > 9.0 | The phenol is oxidized to a reactive quinone, which then reacts with nucleophilic amino acid residues (e.g., lysine, cysteine) on the protein. nih.gov |

| Free Radical Grafting | Uses a redox pair like ascorbic acid and hydrogen peroxide to generate radicals. | ~ 6.0 | Radicals are generated that can attack sites on the protein, creating protein macro-radicals which then react with the phenolic compound. nih.gov |

| Enzyme-Catalyzed Grafting | Employs enzymes such as laccase or tyrosinase to catalyze the conjugation. | 6.0 - 7.5 | The enzyme oxidizes the phenol to a quinone, which subsequently reacts with the protein in a controlled manner. researchgate.net |

Linker chemistry involves the use of molecular bridges to connect a ligand to another functional molecule, such as a solid support for affinity chromatography, a targeting moiety like an antibody, or a peptide. nih.govprecisepeg.com The design of the linker is critical as it influences the stability, solubility, and release characteristics of the conjugate. biosynth.com In the context of this compound, a linker could be attached to the phenolic oxygen or the morpholine nitrogen. digitellinc.com Linkers are broadly categorized as cleavable or non-cleavable. precisepeg.com

Cleavable Linkers: These are designed to break under specific physiological conditions, such as the acidic environment of a tumor or the reducing environment inside a cell, releasing the active molecule. biosynth.comresearchgate.net Examples include acid-sensitive hydrazones or disulfide bonds. nih.govbiosynth.com

Non-Cleavable Linkers: These form a stable connection, and the payload is released only after the entire conjugate is degraded, for instance, within the lysosome of a cell. precisepeg.com

This tethering strategy is fundamental to the development of targeted therapies like antibody-drug conjugates (ADCs) and for creating tools for affinity-based target identification. nih.govresearchgate.net

Applications in Target Validation and Pathway Interrogation

The ultimate goal of developing chemical probes from scaffolds like this compound is to use them to understand complex biology. nih.gov This involves confirming the biological target of a bioactive compound (target validation) and deciphering its effects on cellular signaling pathways (pathway interrogation). rsc.orgdanaher.com

Once a bioactive compound is identified through screening, a key challenge is to determine its precise molecular target. pharmaweek.comrsc.org Chemical biology approaches, such as activity-based protein profiling (ABPP) and photo-affinity labeling (PAL), are employed for this purpose. mdpi.comdanaher.com A probe derived from this compound, equipped with a reactive group and a reporter tag, can be used to covalently label its binding partner(s) in a complex biological sample like a cell lysate or even in living cells. mdpi.compharmaweek.com The labeled proteins can then be isolated and identified using mass spectrometry, thus validating the target. danaher.com Following target validation, these probes can be used to study the downstream consequences of target engagement, providing insights into the compound's mechanism of action and its impact on cellular pathways. rsc.org

Future Perspectives in the Research of 4 3 Methylmorpholin 2 Yl Phenol

Development of Novel Synthetic Methodologies

The synthesis of morpholine (B109124) derivatives is a well-established field in medicinal chemistry, yet the pursuit of more efficient, stereoselective, and environmentally friendly methods remains a key research objective. pharmjournal.ru For 4-(3-methylmorpholin-2-yl)phenol, future synthetic strategies will likely focus on achieving high yields and enantiopurity, which are critical for its potential pharmacological applications.

Currently, the synthesis of similar morpholine-containing compounds often involves multi-step procedures. researchgate.net Future research could explore one-pot reactions or tandem catalysis to streamline the synthesis process. For instance, the development of novel catalytic systems that can facilitate the cyclization and functionalization of the morpholine ring in a single step would be a significant advancement. Additionally, the use of chiral catalysts or enzymatic resolutions could be employed to obtain specific stereoisomers of this compound, which is crucial as different stereoisomers can exhibit distinct biological activities. nih.gov

Green chemistry principles are also expected to play a more significant role in the synthesis of this compound. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions to minimize the environmental impact of the synthetic process.

Integration with Artificial Intelligence and Machine Learning for Molecular Discovery

Furthermore, AI algorithms can analyze vast amounts of biological data to identify potential protein targets for this compound. stanford.edutandfonline.com By predicting the binding affinity and interaction modes, these models can help prioritize the most promising biological pathways for further investigation. This computational approach can significantly shorten the timeline for identifying a lead compound and its mechanism of action. nih.gov

Exploration of New Biological Targets and Mechanistic Pathways

The morpholine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities. nih.govacs.org The presence of both a hydrogen bond donor (the phenolic hydroxyl group) and acceptor (the morpholine nitrogen and oxygen) in this compound suggests its potential to interact with a variety of biological targets.

A notable analogue, 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20), has been identified as a potent and selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a key player in the DNA damage response. nih.govresearchgate.net This finding suggests that this compound itself, or its derivatives, could be explored as potential anticancer agents targeting DNA repair pathways.

Future research will likely involve high-throughput screening of this compound against a panel of kinases and other enzymes to identify novel biological targets. researchgate.net Investigating its effect on various cell signaling pathways will be crucial to elucidating its mechanism of action. The structural similarity to compounds known to interact with central nervous system (CNS) targets also opens up the possibility of exploring its potential in treating neurological disorders. nih.govacs.org

Advanced Biophysical Characterization of Molecular Interactions

A deep understanding of how this compound interacts with its biological targets at the molecular level is fundamental for its development as a therapeutic agent. Advanced biophysical techniques will be instrumental in providing detailed insights into these interactions.

Key Biophysical Techniques and Their Applications:

| Technique | Information Gained |

| Isothermal Titration Calorimetry (ITC) | Provides a complete thermodynamic profile of the binding interaction, including affinity (Kd), enthalpy (ΔH), and entropy (ΔS). |

| Surface Plasmon Resonance (SPR) | Enables real-time monitoring of binding kinetics, providing association (kon) and dissociation (koff) rates. |

| X-ray Crystallography | Determines the three-dimensional structure of the compound bound to its protein target at atomic resolution, revealing specific binding site interactions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to study the solution-state structure and dynamics of the compound-protein complex and to map the binding interface. |

| Differential Scanning Fluorimetry (DSF) | A high-throughput method to assess the thermal stability of a protein upon ligand binding, which can be used for screening and to confirm interaction. |

By employing these techniques, researchers can obtain a comprehensive picture of the structure-activity relationship (SAR) of this compound. This knowledge is invaluable for optimizing its structure to enhance potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of a novel and effective therapeutic agent.

常见问题

Q. Optimization Tips :

- Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediates and ensure reaction completion .

- Spectroscopic Validation : Confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while methanol/water mixtures improve crystallization .

Advanced: How can computational methods predict hydrogen bonding patterns in this compound crystals?

Answer:

Hydrogen bonding networks in crystalline structures are critical for stability and physicochemical properties. Methodological approaches include:

- Density Functional Theory (DFT) : Calculate electron density distributions to identify potential hydrogen bond donors/acceptors (e.g., hydroxyl and morpholine oxygen) .

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bond motifs (e.g., rings) using crystallographic data .

- Software Tools : Use SHELXL for refining hydrogen bond geometries from X-ray diffraction data .

Case Study :

In morpholine derivatives, the hydroxyl group often forms O–H···N bonds with the morpholine nitrogen, stabilizing layered packing arrangements .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

Key techniques for structural elucidation:

- NMR Spectroscopy :

- H NMR: Identify aromatic protons (δ 6.8–7.2 ppm) and morpholine methyl groups (δ 1.2–1.5 ppm).

- C NMR: Confirm carbonyl (if present) and quaternary carbons.

- Infrared (IR) Spectroscopy : Detect O–H stretches (~3200 cm) and C–O–C ether vibrations (~1100 cm).

- Mass Spectrometry : HRMS provides exact mass for molecular formula validation.

Data Contradiction Resolution :

Discrepancies in NMR splitting patterns may arise from rotamers in the morpholine ring; variable-temperature NMR can resolve this .

Advanced: How do electron-withdrawing groups influence the reactivity of morpholine derivatives in cross-coupling reactions?

Answer:

Electron-withdrawing groups (EWGs) on the morpholine ring (e.g., chloro or fluoro substituents) enhance electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling.

- Mechanistic Insight : EWGs stabilize transition states by delocalizing negative charge via resonance .

- Experimental Design :

- Use Pd(PPh) as a catalyst for coupling with aryl boronic acids.

- Monitor reaction progress via F NMR (if fluorine is present) .

Example :

In 4-(3-chloromorpholin-2-yl)phenol, the chloro group increases reactivity toward amination by 30% compared to non-halogenated analogs .

Basic: What are the key considerations in designing experiments to study the biological activity of this compound?

Answer:

- Solubility Profiling : Use DMSO-water mixtures (≤1% DMSO) to avoid cytotoxicity .

- Dose-Response Assays : Perform MTT assays to determine IC values in cancer cell lines.

- Control Experiments : Include morpholine and phenol analogs to isolate the contribution of the hybrid structure .

Data Interpretation :

Unexpected low activity may arise from poor membrane permeability; logP calculations (e.g., via ChemDraw) can guide derivative design .

Advanced: What strategies resolve discrepancies in crystallographic data for morpholine-containing compounds?

Answer:

- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twin laws and improve R-factors .

- Disorder Modeling : Apply PART instructions to resolve overlapping morpholine conformers.

- Validation Tools : Check hydrogen bond geometry with PLATON to avoid over-interpretation .

Case Study :

In (2S)-2-phenylmorpholine derivatives, enantiomeric purity was confirmed via Flack parameter analysis (ORTEP-3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。